molecular formula C27H40O3 B12414480 (4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-(2,2,3,3-tetradeuteriocyclopropyl)pentan-1-one

(4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-(2,2,3,3-tetradeuteriocyclopropyl)pentan-1-one

Cat. No.: B12414480
M. Wt: 416.6 g/mol
InChI Key: HQKYZTGFOOKQAV-JFOLVOCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-(2,2,3,3-tetradeuteriocyclopropyl)pentan-1-one” is a complex organic molecule with multiple chiral centers and a variety of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of cyclohexylidene and indenyl intermediates, followed by the introduction of the tetradeuteriocyclopropyl group. Each step would require specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, the compound might be studied for its potential biological activity, such as its interaction with enzymes or receptors.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets and pathways. For example, it might interact with enzymes by binding to their active sites, or it could modulate signaling pathways by interacting with receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other cyclohexylidene or indenyl derivatives, as well as other molecules with tetradeuteriocyclopropyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which could confer unique chemical and biological properties.

Properties

Molecular Formula

C27H40O3

Molecular Weight

416.6 g/mol

IUPAC Name

(4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-(2,2,3,3-tetradeuteriocyclopropyl)pentan-1-one

InChI

InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h7,10,17,20,22-24,26,28,30H,2,4-6,8-9,11-16H2,1,3H3/b19-7+,21-10-/t17-,22-,23-,24+,26+,27-/m1/s1/i8D2,9D2

InChI Key

HQKYZTGFOOKQAV-JFOLVOCESA-N

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])C(=O)CC[C@@H](C)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C)[2H]

Canonical SMILES

CC(CCC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.